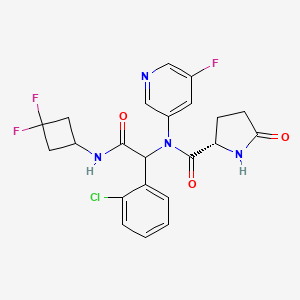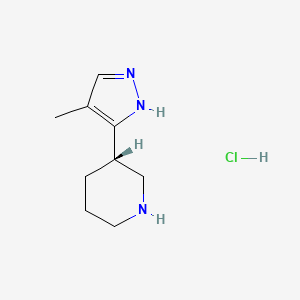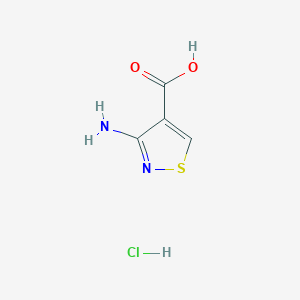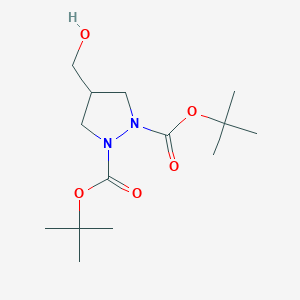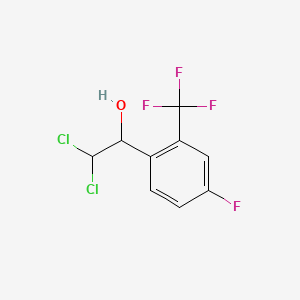
2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H6Cl2F4O It is characterized by the presence of both chlorine and fluorine atoms, making it a halogenated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol typically involves multiple steps. One common method includes the reaction of a compound containing a trifluoromethyl group with a chlorinated phenyl derivative. The reaction is often carried out in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of phase transfer catalysts and polar solvents can enhance the reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to remove halogen atoms or convert the alcohol group to a hydrocarbon.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a hydrocarbon derivative .
Scientific Research Applications
2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s halogenated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance binding affinity and specificity to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanol
- 2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol
- 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanone
Uniqueness
The unique combination of chlorine and fluorine atoms in 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol provides distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it particularly valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C9H6Cl2F4O |
|---|---|
Molecular Weight |
277.04 g/mol |
IUPAC Name |
2,2-dichloro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6Cl2F4O/c10-8(11)7(16)5-2-1-4(12)3-6(5)9(13,14)15/h1-3,7-8,16H |
InChI Key |
ODSUAHFODPRGHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



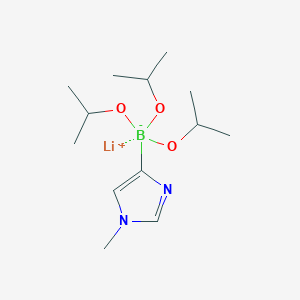
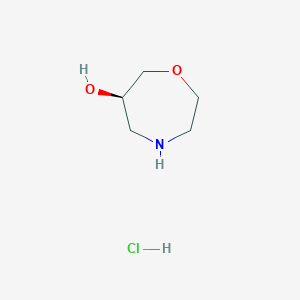
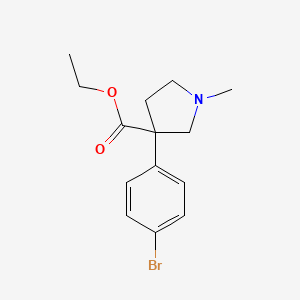
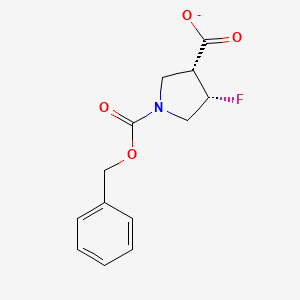
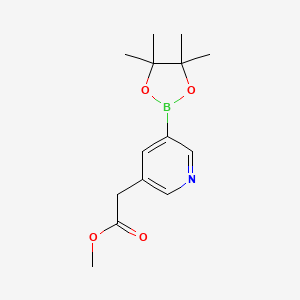
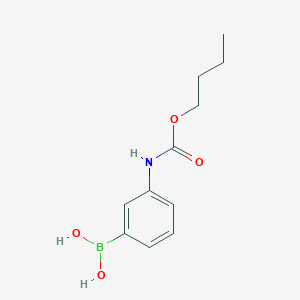
![Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B14032160.png)
